(2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of a chloro-nitrophenyl group and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-chloro-3-nitroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenylprop-2-enamide moiety can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products Formed
Reduction: Formation of (2E)-N-(4-chloro-3-aminophenyl)-3-phenylprop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of epoxides or other oxidized products.
Scientific Research Applications
(2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. In the context of anticancer activity, the compound may induce apoptosis or cell cycle arrest in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-bromo-3-nitrophenyl)-3-phenylprop-2-enamide
- (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
(2E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide is unique due to the specific combination of functional groups it possesses. The presence of both a chloro and a nitro group on the phenyl ring, along with the phenylprop-2-enamide moiety, imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-8-7-12(10-14(13)18(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,17,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDNMWOBPTEGN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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